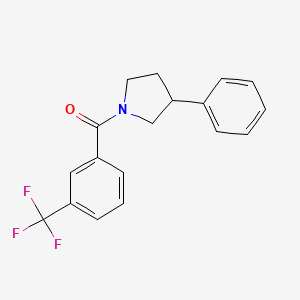
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients . Pyrrolidine, a five-membered ring with nitrogen, is also widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring and a trifluoromethyl group . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Wirkmechanismus
Target of Action
It is known that compounds with a pyrrolidine ring are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases .
Mode of Action
The pyrrolidine ring, a key component of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Vorteile Und Einschränkungen Für Laborexperimente
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been used in laboratory experiments to study its effects on the central nervous system. The drug's potent dopamine reuptake inhibition makes it a valuable tool for studying dopamine-related disorders such as addiction and Parkinson's disease. However, the drug's highly addictive nature and potential for causing severe side effects limit its use in laboratory experiments.
Zukünftige Richtungen
There are several future directions for research on (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone. One area of research is the development of new drugs that target the alpha-pyrrolidinopentiophenone receptor. These drugs could be used to treat psychiatric disorders such as schizophrenia and depression. Another area of research is the development of new treatments for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone addiction. Currently, there are no effective treatments for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone addiction, and research in this area is urgently needed. Finally, research is needed to better understand the long-term effects of (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone use on the brain and body. This information could be used to develop new treatments for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone-related health problems.
Conclusion:
In conclusion, (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is a highly addictive and dangerous synthetic designer drug that has gained notoriety in recent years. The drug acts on the central nervous system by inhibiting the reuptake of dopamine, norepinephrine, and serotonin, which leads to its stimulant and hallucinogenic effects. (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone has been used in scientific research to study its effects on the central nervous system, but its highly addictive nature and potential for causing severe side effects limit its use in laboratory experiments. There are several future directions for research on (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, including the development of new drugs that target the alpha-pyrrolidinopentiophenone receptor, new treatments for (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone addiction, and research to better understand the long-term effects of (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone use.
Synthesemethoden
(3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone is synthesized from alpha-pyrrolidinopentiophenone (α-PVP), which is a synthetic cathinone. The synthesis method involves the reaction of α-PVP with trifluoroacetone and hydrochloric acid. The resulting product is then purified using chromatography techniques to obtain (3-Phenylpyrrolidin-1-yl)(3-(trifluoromethyl)phenyl)methanone in its pure form.
Wissenschaftliche Forschungsanwendungen
- Der Pyrrolidinring, ein zentrales Strukturelement in dieser Verbindung, wird von pharmazeutischen Chemikern häufig für die Entwicklung biologisch aktiver Moleküle verwendet. Seine sp³-Hybridisierung ermöglicht eine effiziente Erforschung des Pharmakophorraums, was zur Wirkstoffentwicklung beiträgt .
- Es besteht ein dringender Bedarf an neuen Antibiotika zur Bekämpfung von Antibiotika-resistenten bakteriellen Infektionen. Forscher könnten die antimikrobiellen Eigenschaften dieser Verbindung und ihrer Derivate gegen Krankheitserreger wie Enterokokken und Methicillin-resistente Staphylococcus aureus (MRSA) untersuchen .
Medizinische Chemie und Wirkstoffforschung
Antimikrobielle Mittel
Safety and Hazards
Eigenschaften
IUPAC Name |
(3-phenylpyrrolidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-8-4-7-14(11-16)17(23)22-10-9-15(12-22)13-5-2-1-3-6-13/h1-8,11,15H,9-10,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASKULAVZBNNHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

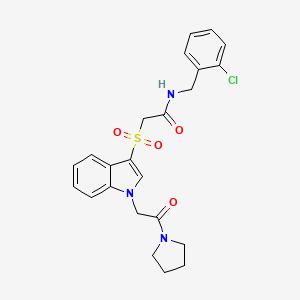
![2,2-dichloro-N-[3-fluoro-1-hydroxy-1-(4-methylsulfonylphenyl)propan-2-yl]acetamide](/img/no-structure.png)
![4-Methyl-6,7-dihydrothieno[3,2-c]pyridine](/img/structure/B2366975.png)
![1-[(3,4-Dichlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2366976.png)
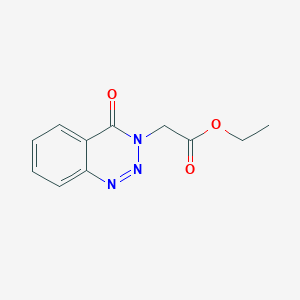

![N-[4-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B2366979.png)
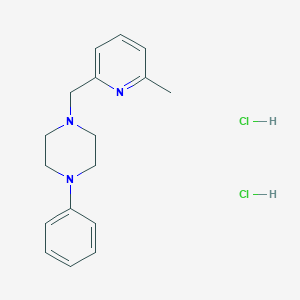
![1-[6-(acetylamino)-4-methylquinolin-2-yl]-N-(3-ethoxypropyl)piperidine-4-carboxamide](/img/structure/B2366981.png)
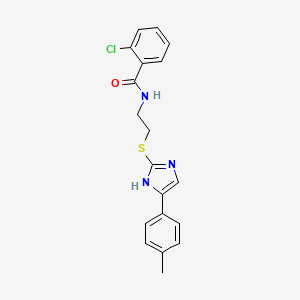
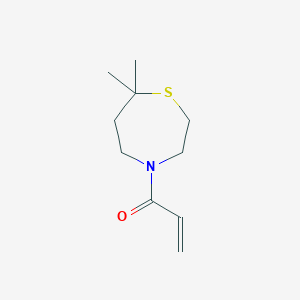
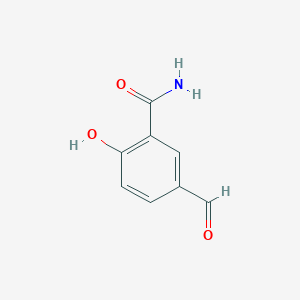
![N-(2-methoxy-5-methylphenyl)-2-((2-oxo-1-(pyridin-2-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2366988.png)
![4-[4-(trifluoromethoxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2366993.png)